![molecular formula C22H18N6O3S B2678260 methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 1209538-02-2](/img/structure/B2678260.png)
methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
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Overview
Description
The compound “methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and a benzoate ester . These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and triazole rings, along with the benzoate ester. The presence of these rings would likely result in a planar structure, which could have implications for its chemical reactivity .
Chemical Reactions Analysis
This compound, due to the presence of the pyrimidine and triazole rings, could potentially participate in a variety of chemical reactions . For example, the pyrimidine ring could undergo substitution reactions at the carbon positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the benzoate ester could make the compound more lipophilic, which could influence its solubility in different solvents .
Scientific Research Applications
Organic Synthesis and Material Science
Methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is involved in the synthesis of complex organic molecules and materials. For instance, it has been used in the preparation of crystals with significant conjugations within their structures, showcasing disorder in methoxycarbonyl groups and variations in the mutual orientation of aryltriazenyl groups. This chemical serves as a foundation for exploring the structural aspects of organic compounds and their crystalline forms, contributing to the development of new materials with potential applications in various fields, including electronics and photonics (Moser, Bertolasi, & Vaughan, 2005).
Biological Activity
The compound also plays a role in the study of biological activities, including antimicrobial and antitumor effects. Novel derivatives incorporating the 1,2,3-triazole moiety have been synthesized, showing promising results in antimicrobial activity studies against selected bacterial and fungal strains. These findings indicate the potential of methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate derivatives as a basis for developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).
Future Directions
properties
IUPAC Name |
methyl 4-[[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c1-31-21(30)15-8-10-16(11-9-15)25-20(29)19-18(14-32-22-23-12-5-13-24-22)28(27-26-19)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLTWBKBWKETSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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